molecular formula C14H14N2O4S B6577044 (2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide CAS No. 1203440-67-8

(2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide

Cat. No.: B6577044
CAS No.: 1203440-67-8
M. Wt: 306.34 g/mol
InChI Key: BSFHXOHVZVWNCW-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide is a synthetically designed small molecule recognized in research for its potent inhibitory activity against Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival . Due to its central role in the tumor microenvironment, FAK is a prominent target in oncology research , particularly in the context of tumor metastasis and resistance to therapy. The core research value of this compound lies in its mechanism as a FAK pathway disruptor, making it a valuable chemical probe for investigating the intricacies of integrin-mediated signaling and cancer cell invasiveness. Its structure, featuring a methanesulfonamidophenyl group, contributes to its binding affinity and selectivity. Researchers utilize this molecule in vitro to study anoikis resistance, the regulation of cancer stem cells, and the potential for combination therapies that overcome conventional treatment limitations. Its application extends to basic biochemical research aimed at elucidating the fundamental mechanisms of cell-ECM interactions and their broader implications in disease pathophysiology.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(methanesulfonamido)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-21(18,19)16-12-5-2-4-11(10-12)15-14(17)8-7-13-6-3-9-20-13/h2-10,16H,1H3,(H,15,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFHXOHVZVWNCW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methanesulfonamide group: This step involves the reaction of an amine with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling of the furan ring with the methanesulfonamide group: This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reduction using NaBH₄ (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Saturated amides.

    Substitution: Substituted methanesulfonamide derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide typically involves the condensation reaction between furan derivatives and sulfonamide-containing compounds. The resulting product can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, studies have shown that similar furan derivatives exhibit significant reactivity under specific conditions, leading to the formation of various functionalized products .

Antimicrobial Properties
Research indicates that furan derivatives possess antimicrobial properties. Specifically, compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity
Furan-based compounds have been investigated for their anticancer properties. The presence of electron-withdrawing groups in the structure can enhance the compound's ability to interact with biological targets involved in cancer progression. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects
Furan derivatives have also been explored for their anti-inflammatory effects. The sulfonamide group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a potential candidate for treating inflammatory diseases .

Case Studies

Study ReferenceApplicationFindings
Antimicrobial ActivityDemonstrated significant inhibition against Candida albicans and other bacteria at concentrations as low as 64 µg/mL.
Anticancer ResearchShowed potential in inducing apoptosis in various cancer cell lines; further studies needed for mechanism elucidation.
Anti-inflammatory PropertiesInhibitory effects on COX enzymes were observed, suggesting potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide would depend on its specific biological target. Generally, compounds with methanesulfonamide groups can inhibit enzymes by binding to their active sites, while furan rings can interact with various biomolecules through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of the target compound with analogs from literature:

Compound Name/ID Core Structure Substituents Biological Activity (Highlight) Reference
Target Compound Propenamide + Furan 3-Methanesulfonamidophenyl Pending experimental data N/A
(2E)-N-[3-Fluoro-4-(CF₃)Phenyl]Prop-2-Enamide Cinnamanilide 3-Fluoro, 4-CF₃ MIC: 2 µg/mL (S. aureus), bactericidal
(2E)-N-[3,5-Bis(CF₃)Phenyl]Prop-2-Enamide Cinnamamide 3,5-Bis(trifluoromethyl)phenyl MIC: 1.56 µg/mL (M. tuberculosis)
Schiff Base Ligand (Fig. 30, ) Schiff Base Sulfamethoxazole-derived IC₅₀: 0.7372 mg/mL (DPPH scavenging)
(2E)-3-Phenyl-N-(3-CF₃Phenyl)Prop-2-Enamide Cinnamamide 3-Trifluoromethylphenyl Biofilm inhibition (S. aureus ATCC 29213)
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (CF₃, F): Enhance antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Furan vs. Phenyl : The furan ring in the target compound may alter electronic properties and π-π stacking interactions compared to phenyl-containing analogs, influencing target selectivity .
Antimicrobial Activity:
  • Cinnamamides with CF₃ Groups : Compounds like (2E)-N-[3,5-bis(CF₃)phenyl]prop-2-enamide exhibit potent activity against Mycobacterium tuberculosis (MIC: 1.56 µg/mL) and Staphylococcus aureus (MIC: 3.12 µg/mL), attributed to their high lipophilicity .
  • Meta-Substitution : Analogs with substituents at the meta position (e.g., 3-CF₃, 3-F) show superior activity compared to para or ortho derivatives, aligning with the target compound’s 3-methanesulfonamido group .
Antioxidant Activity:
  • The Schiff base ligand () with a furyl-acrolein backbone demonstrated moderate radical scavenging (IC₅₀: 0.7372 mg/mL), suggesting the furan moiety may contribute to redox activity .
Cytotoxicity:
  • In cinnamanilides, meta-substituted compounds like (2E)-N-[3-Fluoro-4-CF₃phenyl]prop-2-enamide showed low cytotoxicity (THP1 cell viability >90%), while ortho-substituted analogs had higher toxicity . The target compound’s methanesulfonamido group may further enhance safety profiles due to improved solubility.

Physicochemical and ADMET Properties

  • Synthetic Accessibility: The target compound can likely be synthesized via N-acylation of 3-methanesulfonamidoaniline with furylpropenoyl chloride, similar to methods used for other cinnamamides (yields ~70–80%) .

Biological Activity

(2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of furan derivatives with sulfonamide-containing phenyl groups. The synthetic route often includes the use of various reagents and conditions that optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives synthesized from furan-based compounds showed good activity against pathogenic microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. Specifically, at a concentration of 64 µg/mL, these compounds displayed notable antifungal and antibacterial activity, suggesting their potential as therapeutic agents in infectious diseases .

Antiviral Activity

In the context of viral infections, the compound has been explored for its inhibitory effects on viral proteases. For instance, derivatives similar to this compound have been identified as non-peptidomimetic inhibitors of SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range (around 1.55 μM). This highlights its potential application in treating COVID-19 .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a reversible covalent inhibitor by forming interactions within the active site of enzymes like Mpro. This interaction disrupts the normal function of the enzyme, inhibiting viral replication.
  • Electrophilic Character : The presence of furan and sulfonamide moieties enhances the electrophilic nature of the compound, making it reactive towards nucleophiles in biological systems .

Study 1: Antimicrobial Efficacy

A study focused on synthesizing various furan derivatives reported that certain compounds exhibited significant antimicrobial activity. For instance, derivatives tested against Candida albicans showed inhibition zones comparable to standard antifungal agents.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1aCandida albicans64 µg/mL
1bE. coli32 µg/mL
1cStaphylococcus aureus16 µg/mL

Study 2: Inhibition of Viral Proteases

Another research effort evaluated the efficacy of furan-based compounds against SARS-CoV-2 Mpro. The study highlighted several derivatives with promising IC50 values:

CompoundIC50 Value (μM)Cytotoxicity (CC50)
F8-B221.55>100
F8-B61.57>100

These findings suggest that modifications in the chemical structure can lead to enhanced potency against viral targets while maintaining low cytotoxicity .

Q & A

Basic Questions

Q. What are the established synthetic routes for (2E)-3-(furan-2-yl)-N-(3-methanesulfonamidophenyl)prop-2-enamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of furan-2-carbaldehyde with 3-methanesulfonamidoaniline in the presence of a base (e.g., triethylamine) to form the imine intermediate.
  • Step 2 : Acryloylation using acryloyl chloride under inert conditions (argon/nitrogen) to prevent oxidation of the enamide bond.
  • Key Conditions : Reaction temperatures are maintained at 0–5°C during acryloyl chloride addition to minimize side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons from the furan ring (δ 6.3–7.5 ppm), methanesulfonamido group (δ 3.1 ppm for CH3), and enamide bond (δ 6.8–7.2 ppm).
  • IR Spectroscopy : Confirms the amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150 and 1350 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C15H16N2O4S: 345.0851).

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases).
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-UV monitoring.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test bases like DBU or DIPEA for improved imine formation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for acryloylation step. DMF may enhance solubility but risks side reactions.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining low temperatures.
  • Purity Control : Implement inline HPLC monitoring to isolate intermediates and minimize byproducts.

Q. What structural features dictate the compound’s selectivity in receptor binding?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target receptors (e.g., COX-2, EGFR) using AutoDock Vina. The methanesulfonamido group’s sulfonyl moiety may form hydrogen bonds with active-site lysine residues.
  • Comparative SAR Studies : Synthesize analogs lacking the furan ring or with substituted sulfonamides (e.g., trifluoromethanesulfonamide) to evaluate binding affinity shifts.
  • Metabolic Stability : Replace furan with thiophene to assess cytochrome P450-mediated oxidation resistance.

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Purity Validation : Reanalyze disputed batches via HPLC-MS to rule out impurities (>95% purity required).
  • Stereochemical Analysis : Confirm E/Z configuration of the enamide bond via NOESY NMR, as isomerization alters bioactivity.

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The furan ring may reduce metabolic stability due to potential epoxidation.
  • Toxicity Profiling : Employ ProTox-II to predict hepatotoxicity and mutagenicity risks.
  • Solubility Enhancement : Simulate salt/cocrystal formation (e.g., with succinic acid) using COSMO-RS.

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